Neocuproine dihydrate
Overview
Description
Neocuproine dihydrate, also known as 2,9-dimethyl-1,10-phenanthroline dihydrate, is a heterocyclic organic compound and chelating agent. It is a derivative of phenanthroline, substituted at the 2 and 9 positions with methyl groups. This compound is known for its selective binding to copper(I) ions, forming a deep orange-red complex. This compound crystallizes as a dihydrate and is slightly soluble in water but more soluble in organic solvents such as ethanol, acetone, ether, and benzene .
Preparation Methods
Neocuproine dihydrate can be synthesized through sequential Skraup reactions (Doebner-Miller reaction/condensation) of 2-nitroaniline with crotonaldehyde diacetate. An alternative synthesis involves the condensation of o-phenylenediamine, m-nitrobenzenesulphonate, and crotonaldehyde diacetate. This method yields higher amounts but is less economical . Industrial production methods typically follow these synthetic routes, optimizing reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Neocuproine dihydrate undergoes various chemical reactions, including:
Chelation: It selectively binds to copper(I) ions, forming a stable complex that is used in colorimetric assays.
Common reagents and conditions for these reactions include palladium catalysts, hydroxylamine hydrochloride, and various organic solvents. The major products formed are typically metal-ligand complexes, such as the deep orange-red copper(I)-neocuproine complex .
Scientific Research Applications
Neocuproine dihydrate has a wide range of scientific research applications:
Mechanism of Action
Neocuproine dihydrate exerts its effects primarily through chelation, binding selectively to copper(I) ions. This binding is facilitated by the nitrogen donor sites in the phenanthroline ring, which are sterically hindered by the methyl groups at the 2 and 9 positions. This steric bulk prevents the formation of certain metal-ligand complexes, making this compound highly selective for copper(I) ions . The resulting copper(I)-neocuproine complex can inhibit the release of nitrosonium ions from S-nitrosothiols .
Comparison with Similar Compounds
Neocuproine dihydrate is similar to other phenanthroline derivatives, such as bathocuproine, which has phenyl substituents at the 4 and 7 positions. this compound’s unique substitution pattern at the 2 and 9 positions gives it distinct steric properties, making it highly selective for copper(I) ions . Other similar compounds include 1,10-phenanthroline and its various derivatives, which differ in their substitution patterns and metal-binding properties .
Properties
IUPAC Name |
2,9-dimethyl-1,10-phenanthroline;dihydrate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2.2H2O/c1-9-3-5-11-7-8-12-6-4-10(2)16-14(12)13(11)15-9;;/h3-8H,1-2H3;2*1H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXZMFQSPQNDPMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC3=C2N=C(C=C3)C.O.O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30187873 | |
Record name | Neocuproine dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
34302-70-0, 34302-69-7 | |
Record name | Neocuproine dihydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034302700 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Neocuproine dihydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30187873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | NEOCUPROINE HEMIHYDRATE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NEOCUPROINE DIHYDRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3JNL0H040F | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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